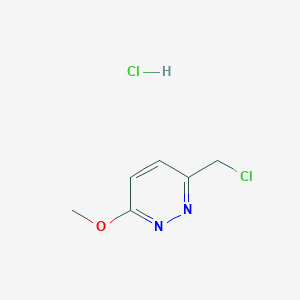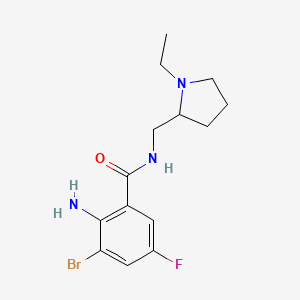
2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Bromination: Starting with a suitable benzene derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Amination: The brominated intermediate can then undergo nucleophilic substitution with an amine to introduce the amino group.
Fluorination: Introduction of the fluorine atom can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amide Formation: The final step involves coupling the intermediate with 1-ethylpyrrolidine-2-carboxylic acid or its derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while substitution could yield various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug development for targeting specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-bromo-N-methylbenzamide
- 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide
- 2-Amino-3-bromo-N-((1-methylpyrrolidin-2-yl)methyl)-5-fluorobenzamide
Uniqueness
2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities and improved efficacy.
Propriétés
Formule moléculaire |
C14H19BrFN3O |
|---|---|
Poids moléculaire |
344.22 g/mol |
Nom IUPAC |
2-amino-3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-fluorobenzamide |
InChI |
InChI=1S/C14H19BrFN3O/c1-2-19-5-3-4-10(19)8-18-14(20)11-6-9(16)7-12(15)13(11)17/h6-7,10H,2-5,8,17H2,1H3,(H,18,20) |
Clé InChI |
UANWYGLRKAYRIT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
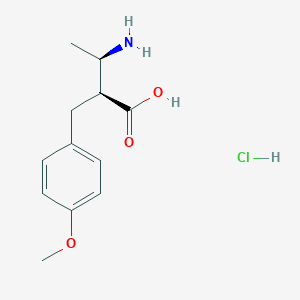
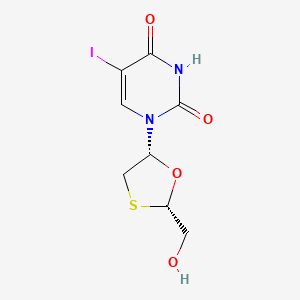
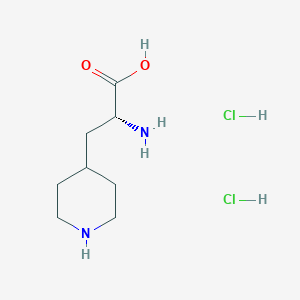
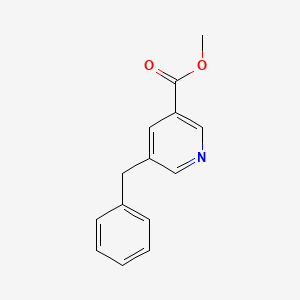
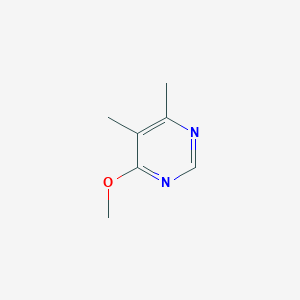
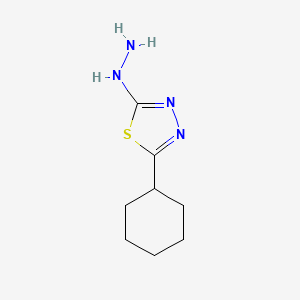
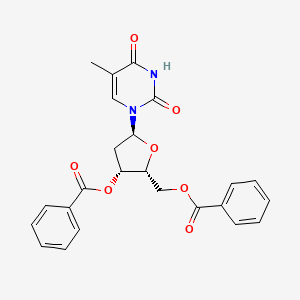
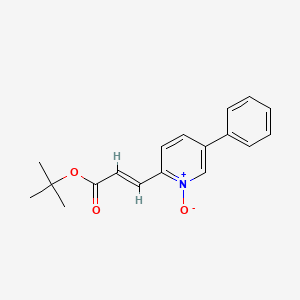
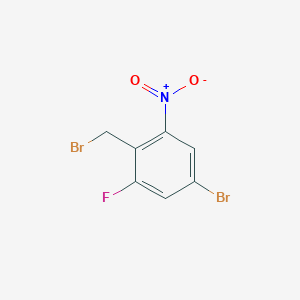
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
